(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol
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Overview
Description
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is a heterocyclic compound that features a benzotriazole core with a methyl group at the 2-position and a hydroxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol typically involves the reaction of 2-methyl-2H-benzo[d][1,2,3]triazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the triazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired hydroxymethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Methyl derivative
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial proteins, disrupting their function and leading to cell death.
Kinase Inhibition: It binds to the active site of kinases, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the methyl and hydroxymethyl groups.
2-Methylbenzotriazole: Similar to the title compound but without the hydroxymethyl group.
5-Hydroxymethylbenzotriazole: Similar but without the methyl group at the 2-position.
Uniqueness
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a multifunctional agent in various applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methylbenzotriazol-5-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-9-7-3-2-6(5-12)4-8(7)10-11/h2-4,12H,5H2,1H3 |
InChI Key |
GIVHMKOIEDZIIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C=CC(=CC2=N1)CO |
Origin of Product |
United States |
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